molecular formula C11H8O4 B184292 4-Hydroxy-8-methoxynaphthalene-1,2-dione CAS No. 13261-50-2

4-Hydroxy-8-methoxynaphthalene-1,2-dione

Cat. No. B184292
CAS RN: 13261-50-2
M. Wt: 204.18 g/mol
InChI Key: MTISENNBNSTRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-8-methoxynaphthalene-1,2-dione (also known as lawsone or henna) is a natural organic compound that has been used for centuries as a dye for hair, skin, and nails. It is extracted from the leaves of the henna plant and has been found to have several medicinal properties. In recent years, it has gained attention in the scientific community for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of lawsone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It has also been shown to induce DNA damage and oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Lawsone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using lawsone in lab experiments is that it is a natural compound that is relatively easy to obtain and work with. It also has a wide range of potential applications, from anti-inflammatory to anti-cancer research. However, one limitation is that lawsone can be unstable and may degrade over time, making it difficult to use in long-term studies.

Future Directions

There are several potential future directions for research on lawsone. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Another area is the development of new methods for synthesizing and stabilizing lawsone for use in long-term studies. Additionally, there is potential for research on the use of lawsone in other areas such as wound healing and skin care.

Synthesis Methods

Lawsone can be extracted from the leaves of the henna plant through a process of drying, grinding, and extraction with a solvent such as ethanol. It can also be synthesized in the lab through a series of chemical reactions starting with 2-naphthol and 1,4-benzoquinone.

Scientific Research Applications

Lawsone has been found to have several potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells.

properties

CAS RN

13261-50-2

Product Name

4-Hydroxy-8-methoxynaphthalene-1,2-dione

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

4-hydroxy-8-methoxynaphthalene-1,2-dione

InChI

InChI=1S/C11H8O4/c1-15-9-4-2-3-6-7(12)5-8(13)11(14)10(6)9/h2-5,12H,1H3

InChI Key

MTISENNBNSTRHU-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=O)C(=O)C=C2O

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=O)C=C2O

Origin of Product

United States

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